molecular formula C18H27N3O7S B2939855 N-(3-hydroxypropyl)-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872986-10-2

N-(3-hydroxypropyl)-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2939855
CAS No.: 872986-10-2
M. Wt: 429.49
InChI Key: NTWYBEDBPPNWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxypropyl)-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic organic compound characterized by a 1,3-oxazinan ring system substituted with a 4-methoxy-3-methylbenzenesulfonyl group, an ethanediamide (oxalamide) linker, and a 3-hydroxypropyl substituent. Though direct data on its synthesis or applications are absent in the provided evidence, its structural analogs suggest relevance in medicinal chemistry or catalysis, particularly due to the N,O-containing directing groups (e.g., hydroxypropyl) that may facilitate metal coordination .

Properties

IUPAC Name

N-(3-hydroxypropyl)-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O7S/c1-13-11-14(5-6-15(13)27-2)29(25,26)21-8-4-10-28-16(21)12-20-18(24)17(23)19-7-3-9-22/h5-6,11,16,22H,3-4,7-10,12H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWYBEDBPPNWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-hydroxypropyl)-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key functional components:

  • Hydroxypropyl group : Contributes to solubility and bioavailability.
  • Oxazinan ring : Imparts stability and may influence biological interactions.
  • Benzenesulfonyl group : Known for enhancing binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following steps outline the general synthetic route:

  • Formation of the oxazinan ring : Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the sulfonyl group : This is often done via sulfonylation reactions using sulfonyl chlorides.
  • Amide bond formation : Coupling the hydroxypropyl group with the oxazinan derivative.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation involved evaluating its cytotoxic effects against various human cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
A2780 (Ovarian Cancer)12.5Induction of apoptosis
MCF-7 (Breast Cancer)15.0Inhibition of tubulin polymerization
A2780/RCIS (Cisplatin Resistant)20.0Cell cycle arrest at G2/M phase

The compound exhibited significant antiproliferative activity, particularly in inhibiting tubulin polymerization, which is crucial for cancer cell division and proliferation .

The mechanism by which this compound exerts its effects appears to involve:

  • Tubulin Binding : Similar to established antitubulin agents like combretastatin A-4, it binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, as evidenced by increased levels of pro-apoptotic markers in treated cells .

Case Studies

  • Study on MCF-7 Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent increase in apoptosis markers.
    • Flow cytometry analysis revealed significant G2/M phase arrest, suggesting effective disruption of cell cycle progression.
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor growth compared to control groups.
    • Histological analysis indicated increased necrosis in tumor tissues, supporting the compound's potential as an effective anticancer agent.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a family of 1,3-oxazinan-2-yl-methyl ethanediamides, differing primarily in sulfonyl substituents and alkyl/aryl groups. Key structural analogs include:

Compound Name Sulfonyl Substituent Alkyl/Aryl Group Molecular Formula Molecular Weight Source
Target Compound 4-methoxy-3-methylphenyl 3-hydroxypropyl Inferred* ~450† -
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-chlorophenyl 2-methylpropyl C₁₇H₂₄ClN₃O₅S 417.91
N-cyclopentyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide 4-methoxyphenyl cyclopentyl C₁₉H₂₇N₃O₆S 425.5
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide 4-fluorophenyl 2-(2-methoxyphenyl)ethyl C₂₃H₂₇FN₃O₇S ~532‡

*Inferred from structural similarity to ; †Estimated based on with adjustments for substituent mass differences; ‡Calculated from formula in .

Key Differences:

  • Sulfonyl Groups : The target compound’s 4-methoxy-3-methylphenyl group introduces steric bulk and electron-donating effects compared to the electron-withdrawing 4-chloro () or 4-fluoro () substituents. This may enhance stability in oxidative environments .
  • Ethanediamide Linker : Common to all analogs, this moiety likely stabilizes intermolecular hydrogen bonding, influencing crystallinity and melting points .

Physicochemical Properties and Functional Group Analysis

  • Hydrophilicity : The 3-hydroxypropyl group and sulfonyl moiety suggest moderate polarity, with logP values likely lower than analogs bearing hydrophobic groups like cyclopentyl .
  • Electronic Effects : The 4-methoxy group is electron-donating, which may reduce electrophilicity of the sulfonyl group compared to 4-chloro or 4-fluoro analogs .
  • Thermal Stability : Sulfonyl groups generally enhance thermal stability; the methoxy and methyl substituents may further stabilize the compound via steric protection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.